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Compound of Interest

Compound Name: INT Formazan

Cat. No.: B1147712 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and protocol for the quantification of

bacterial adhesion to various surfaces using 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-

tetrazolium chloride (INT). This colorimetric assay offers a straightforward and rapid method to

assess the number of viable adherent bacteria, making it a valuable tool in microbiology,

materials science, and the development of antimicrobial and anti-adhesive technologies.

Principle of the Method
The quantification of bacterial adhesion using INT is based on the metabolic activity of viable

bacteria.[1][2] INT, a water-soluble tetrazolium salt with a pale yellow color, is reduced by the

dehydrogenase enzymes of metabolically active bacteria.[1][3] This reduction process, which

occurs through the acceptance of electrons from the bacterial electron transport chain, results

in the formation of a water-insoluble, purple-colored compound called formazan.[1][3] The

intensity of the purple color is directly proportional to the number of viable bacteria, allowing for

spectrophotometric quantification after elution of the formazan crystals.[1][2]

Applications
Screening of Anti-Adhesive Materials: This method is effective for evaluating the efficacy of

anti-adhesive coatings on various surfaces, such as textiles and medical devices.[1]
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Biocidal Activity Assessment: The assay can be adapted to assess the biocidal properties of

materials by quantifying the reduction in viable bacteria.[1]

Biofilm Research: It can be used to quantify bacterial adhesion, a critical early step in biofilm

formation.

Drug Development: The protocol is suitable for high-throughput screening of compounds that

inhibit bacterial adhesion.

Advantages of the INT Formazan Assay
Rapidity and Simplicity: The assay is less time-consuming compared to traditional methods

like colony-forming unit (CFU) counting.[4]

No Need for Bacterial Release: It does not require the detachment of bacteria from the

surface, which can be a challenging and variable step.[1]

High-Throughput Potential: The microplate-based format allows for the simultaneous

analysis of multiple samples.[5]

Quantification of Viable Bacteria: The assay specifically measures metabolically active

bacteria, providing a more accurate representation of the viable bacterial load.[4]

Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing the INT
formazan assay for bacterial adhesion.

Table 1: Correlation between Bacterial Concentration and INT Formazan Absorbance
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Bacterial Species
Initial Optical
Density (OD600)

Corresponding
Bacterial Density
(CFU/cm²)

Resulting
Absorbance
(OD490)

Pseudomonas

aeruginosa
4.0 7.5 x 10⁸ ~1.2

Staphylococcus

aureus
2.0 1.8 x 10⁸ ~0.6

Data adapted from studies on polyester textiles.[1]

Table 2: Detection Limits of the INT Formazan Assay

Bacterial Species
Lower Detection Limit
(CFU)

Upper Detection Limit
(CFU)

Pseudomonas aeruginosa 2.5 x 10⁶ 9.4 x 10⁸

Staphylococcus aureus 1.0 x 10⁶ 3.3 x 10⁸

Detection limits may vary depending on the substrate and specific experimental conditions.[1]

Experimental Protocols
This section provides a generalized protocol for the quantification of bacterial adhesion on a

solid substrate. Optimization of incubation times, reagent concentrations, and washing steps

may be necessary for different bacterial species and materials.

Materials
Bacterial culture of interest

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution
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2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) solution (e.g., 0.5

mg/mL in growth medium or PBS)[1][3]

Dimethyl sulfoxide (DMSO)[1][3]

Sterile multi-well plates (e.g., 6-well or 24-well)

Substrate material to be tested (e.g., textile swatches, coupons of medical-grade plastic)

Spectrophotometer or microplate reader capable of measuring absorbance at 470-490 nm.

[1][3]

Protocol for Quantification of Bacterial Adhesion
Preparation of Bacterial Inoculum:

Culture the desired bacterial strain in an appropriate liquid medium to the late exponential

growth phase.

Harvest the bacterial cells by centrifugation and wash them with PBS or 0.9% NaCl

solution.

Resuspend the bacterial pellet in the appropriate medium and adjust the optical density

(e.g., OD600 of 0.2) to achieve the desired bacterial concentration.[1]

Bacterial Adhesion Step:

Place the sterile substrate samples into the wells of a multi-well plate.

Add the prepared bacterial suspension to each well, ensuring the substrate is fully

submerged.

Incubate the plate under conditions that promote bacterial adhesion (e.g., 1 hour at 33°C

with gentle agitation).[1]

Washing Step:

Carefully remove the bacterial suspension from each well.
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Wash the substrates three times with PBS or 0.9% NaCl solution to remove loosely bound

bacteria. This can be done with gentle shaking for a few minutes for each wash.[1]

INT Staining:

Add the INT solution to each well containing the washed substrates.[1]

Incubate at 37°C for 30 minutes to 4 hours, allowing for the development of the purple

formazan crystals.[1][3] The optimal incubation time should be determined empirically.

Elution of Formazan:

Remove the INT solution.

Add a sufficient volume of DMSO to each well to fully submerge the substrate.[1]

Pipette the DMSO repeatedly over the substrate to ensure complete dissolution of the

formazan crystals.[1] Heating to approximately 105°C for 5 minutes can aid in complete

extraction.[3]

Quantification:

Transfer the DMSO eluate to a cuvette or a new microplate well.

Measure the absorbance at 490 nm using a spectrophotometer, with DMSO as the blank.

[1]

Data Analysis:

The absorbance values are directly proportional to the number of viable adherent bacteria.

For absolute quantification, a standard curve can be generated by correlating the

absorbance of formazan with known bacterial cell numbers (determined by CFU plating)

under the same assay conditions.[1]

Protocol for Generating a Standard Curve
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Prepare serial dilutions of the bacterial culture with known cell concentrations (determined by

CFU plating).[1]

Add a defined volume of each bacterial dilution directly to the substrate material.

Proceed with the INT staining, formazan elution, and absorbance measurement steps as

described above.[1]

Plot the absorbance values against the corresponding CFU counts to generate a standard

curve. This curve can then be used to determine the number of adherent bacteria in

experimental samples based on their absorbance readings.

Visual Representations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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